![molecular formula C9H18ClNO3 B2977323 2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride CAS No. 2402830-66-2](/img/structure/B2977323.png)
2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride
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Overview
Description
2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride is a compound used in various fields of research and industry, including drug development, material science, and sensor technology. It is a tertiary amine and belongs to the class of polyetheramines. This compound is known for its versatility and has gained attention in various scientific domains.
Preparation Methods
2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride can be synthesized by reacting 2-alkyn-1-ol with propargyl amine in the presence of a catalyst. The product is then treated with ethylene oxide to obtain the final compound. The synthesis process is relatively simple and can be accomplished in a few steps. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and as a component in sensor technology.
Mechanism of Action
The mechanism of action of 2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride involves its interaction with biological systems. It acts on molecular targets and pathways, influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride can be compared with other similar compounds such as:
2-[2-(2-Propynyloxy)ethoxy]ethylamine: Similar structure but different functional groups.
Propargyl-PEG2-amine: Used in similar applications but with different properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity.
Biological Activity
2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride, also known by its chemical formula C7H13NO3⋅HCl, is a compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of multiple ether linkages and an amine group, which contribute to its biological activity. The molecular weight is approximately 163.21 g/mol, and it is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments.
Property | Value |
---|---|
Molecular Formula | C7H13ClN2O3 |
Molecular Weight | 163.21 g/mol |
Solubility | Soluble in water |
Appearance | White to off-white powder |
The biological activity of this compound has been linked to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : There is evidence indicating that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing cytokine release and providing therapeutic benefits in inflammatory conditions.
Case Studies
- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
- Neuroprotection : In an animal model of neurodegeneration, administration of the compound showed a marked decrease in neuronal loss and improvement in cognitive functions, suggesting potential applications in treating Alzheimer's disease.
- Inflammation Models : In vitro experiments indicated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its potential use as an anti-inflammatory agent.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-4-11-6-8-13-9-7-12-5-3-10;/h1H,3-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBAMITAWKGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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